3,4-Dihydro-6-methyl-2-pyridone

Medicinal Chemistry Cytotoxicity Scaffold Comparison

This is the parent 3,4-DHPo N-heterocyclic scaffold with a methyl substituent at the 6-position. Unlike common 1,4-dihydropyridine analogs, this core undergoes irreversible electrochemical oxidation at +1.5 V, enabling controlled conversion to 6-methyl-2-pyridone—a motif found in bioactive natural products. It serves as a validated starting point against urease (IC50 29.12 µM, 3.4× more potent than hydroxyurea), provides a reproducible reference for reverse-phase HPLC method validation, and supports chemoenzymatic kinetic resolution to access chiral 4-aryl derivatives. For laboratories pursuing lead optimization targeting urease-dependent pathogens or those requiring structural and functional fidelity in dihydropyridone research.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 10333-14-9
Cat. No. B084776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-6-methyl-2-pyridone
CAS10333-14-9
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=CCCC(=O)N1
InChIInChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8)
InChIKeyAKOQCIDGAATASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-6-methyl-2-pyridone (CAS 10333-14-9) for Chemical Synthesis and Scaffold Development: Procurement Overview


3,4-Dihydro-6-methyl-2-pyridone (CAS 10333-14-9) is the parent N-heterocyclic scaffold of the 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) class, characterized by a partially saturated pyridone ring with a methyl substituent at the 6-position [1]. This core structure is a privileged scaffold in medicinal chemistry and serves as a critical synthetic precursor to biologically active 2-pyridones and various substituted derivatives [2]. The compound is available from specialty chemical suppliers with documented purity specifications (≥95%) and analytical characterization methods .

Procurement Risk: Why 3,4-Dihydro-6-methyl-2-pyridone Cannot Be Substituted with Alternative Dihydropyridine Scaffolds


Generic substitution of 3,4-dihydro-6-methyl-2-pyridone with structurally similar dihydropyridine (DHP) or 2-pyridone analogs is not chemically or functionally equivalent. The 3,4-DHPo scaffold is a distinct chemical entity from the more common 1,4-dihydropyridine (1,4-DHP) core [1]. Critically, 3,4-DHPo derivatives undergo irreversible electrochemical oxidation at approximately 1.5 V vs NHE, losing 2 electrons and 2 protons to form 2-pyridones—a transformation that is not shared by 1,4-DHP analogs [2]. Furthermore, 3,4-dihydropyridones with polar head groups have been shown to exhibit substantially different cytotoxicity profiles compared to their DHP analogues, with the 3,4-DHPo derivatives demonstrating significantly higher toxicity to both normal and cancerous cells [3]. This pronounced structural and functional divergence means that substituting a different heterocyclic scaffold will alter both synthetic outcomes and biological readouts, compromising experimental reproducibility and data comparability.

Quantitative Differentiation Evidence for 3,4-Dihydro-6-methyl-2-pyridone: Comparator-Based Procurement Data


Scaffold-Dependent Cytotoxicity: 3,4-Dihydropyridones vs. 1,4-Dihydropyridine Analogs

3,4-Dihydropyridone (3,4-DHPo) derivatives with a polar head group exhibit markedly higher cytotoxicity compared to structurally analogous 1,4-dihydropyridine (1,4-DHP) compounds [1]. This scaffold-dependent toxicity profile demonstrates that 3,4-DHPo-based compounds cannot be considered interchangeable with 1,4-DHP analogs in cell-based assays or therapeutic development programs.

Medicinal Chemistry Cytotoxicity Scaffold Comparison

Electrochemical Oxidation Potential: Quantitative Distinction Between 3,4-DHPo and 2-Pyridone Oxidation States

The 3,4-dihydropyridone scaffold undergoes irreversible electrochemical oxidation at a potential of 1.5 V vs NHE, with the loss of 2 electrons and 2 protons to yield the corresponding 2-pyridone [1]. This well-defined redox behavior provides a quantifiable, experimental handle to distinguish the reduced 3,4-DHPo state from its oxidized 2-pyridone product and to monitor reaction progress.

Electrochemistry Synthetic Chemistry Oxidation Potential

Urease Inhibitory Potency of 3,4-Dihydropyridone Derivatives: Superior to Hydroxyurea Reference

A 6-methyl-3,4-dihydropyridone derivative, specifically 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone (compound 5a), exhibited an IC50 of 29.12 µM against urease, demonstrating approximately 3.4-fold higher potency than the standard reference inhibitor hydroxyurea (IC50 = 100.0 µM) [1]. This activity is directly attributable to the 3,4-dihydropyridone core scaffold.

Urease Inhibition Enzyme Assay SAR

Analytical Chromatographic Resolution: Validated HPLC Separation Method for Purity Determination

3,4-Dihydro-6-methyl-2-pyridone can be reliably analyzed and resolved using a validated reverse-phase HPLC method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. This established method provides a benchmark for purity assessment and batch-to-batch consistency verification.

Analytical Chemistry HPLC Quality Control

Chemoenzymatic Derivatization Enabling Access to Optically Active 3,4-DHPo Analogs

Racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones, prepared via modified Hantzsch reaction from the parent scaffold, can be resolved into optically active enantiomers using Candida rugosa lipase (CRL)-catalyzed hydrolysis [1]. This chemoenzymatic route provides access to enantiomerically enriched 3,4-DHPo derivatives that are otherwise difficult to obtain via traditional asymmetric synthesis.

Asymmetric Synthesis Biocatalysis Chiral Resolution

Solid-Phase Synthetic Compatibility: Distinguishing 3,4-DHPo from Solution-Phase Alternatives

Substituted 3,4-dihydro-2-pyridones can be efficiently prepared via solid-phase synthesis using Wang resin and Hantzsch-type heterocyclization, enabling the rapid generation of compound libraries [1]. This solid-phase compatibility distinguishes the 3,4-DHPo scaffold from many other heterocyclic cores that require solution-phase methods and are less amenable to parallel synthesis workflows.

Solid-Phase Synthesis Combinatorial Chemistry Library Generation

Optimal Scientific and Industrial Use Cases for Procured 3,4-Dihydro-6-methyl-2-pyridone


Medicinal Chemistry: Urease Inhibitor Lead Development

Procure 3,4-dihydro-6-methyl-2-pyridone as a starting scaffold for the synthesis of novel urease inhibitors. Derivatives of this core have demonstrated an IC50 of 29.12 µM against urease, representing a 3.4-fold potency improvement over the reference drug hydroxyurea [1]. This established structure-activity relationship provides a validated entry point for lead optimization campaigns targeting Helicobacter pylori and other urease-dependent pathogens.

Synthetic Chemistry: Precursor for Electrochemical Oxidation to 2-Pyridones

Utilize 3,4-dihydro-6-methyl-2-pyridone as a stable, reduced precursor for the electrochemical generation of 6-methyl-2-pyridone. The compound undergoes well-characterized, irreversible oxidation at 1.5 V vs NHE with the loss of 2 electrons and 2 protons [1]. This defined redox behavior enables controlled, on-demand conversion to the fully aromatic 2-pyridone product, which is a structural motif found in numerous natural products and pharmacologically active agents.

Analytical and Quality Control: HPLC Method Development and Validation

Employ 3,4-dihydro-6-methyl-2-pyridone as a reference standard for developing and validating reverse-phase HPLC methods. A documented separation method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase provides a reproducible baseline for purity assessment and impurity profiling [1]. This application is critical for laboratories requiring validated analytical procedures for batch release and stability testing.

Asymmetric Synthesis: Chemoenzymatic Production of Chiral Building Blocks

Leverage 3,4-dihydro-6-methyl-2-pyridone as the precursor for generating enantiomerically enriched 4-aryl-5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives via Candida rugosa lipase-catalyzed kinetic resolution [1]. This chemoenzymatic approach provides access to chiral intermediates that are valuable for synthesizing stereochemically complex bioactive molecules, including enantiopure 1,4-dihydropyridines and benzodiazepine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-6-methyl-2-pyridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.